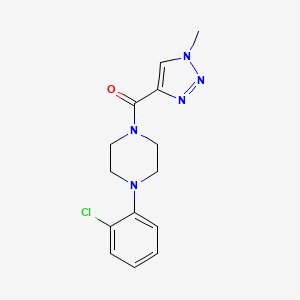
1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine (CPMT) is a synthetic molecule that has recently been studied for its potential applications in the fields of medicine and science. CPMT is a small molecule with a molecular weight of 199.6 g/mol, and is composed of a piperazine ring, a chlorophenyl group, and a methyl-1H-1,2,3-triazole-4-carbonyl (MTCC) group. CPMT has been studied for its potential applications in drug design and development, as well as in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine has been studied for its potential applications in drug design and development. 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine has been shown to bind to a variety of proteins, including enzymes and receptors, and has been used to study the structure and function of these proteins. 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine has also been used to study the effects of drugs on a variety of biological systems, including the central nervous system and the cardiovascular system.
Mécanisme D'action
The mechanism of action of 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is not yet fully understood. However, it is believed that 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine binds to certain proteins in the body, including enzymes and receptors, and modulates their activity. This modulation of protein activity can lead to a variety of physiological effects, depending on the target protein.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine has been studied for its potential effects on a variety of biochemical and physiological processes. 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine has been shown to modulate the activity of enzymes and receptors, leading to changes in various biochemical and physiological processes. 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine has been shown to affect the activity of enzymes involved in the metabolism of drugs, leading to changes in drug metabolism. 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine has also been shown to affect the activity of receptors involved in the regulation of the cardiovascular system, leading to changes in blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine has several advantages and limitations when used in laboratory experiments. One advantage of 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is that it is a small molecule, which makes it easy to handle and manipulate in the laboratory. Another advantage of 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is that it is a synthetic molecule, meaning that it can be easily synthesized in the laboratory. However, 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine also has some limitations. For example, 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is not very stable and can degrade over time, which can limit its use in long-term experiments. Additionally, 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is not very soluble in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are a variety of potential future directions for 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine research. One potential direction is to further explore its potential applications in drug design and development. 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine has already been used to study the structure and function of proteins, and further research could lead to the development of more effective drugs. Additionally, 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine could be used to study the effects of drugs on a variety of biological systems, including the central nervous system and the cardiovascular system. Additionally, 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine could be used to study the effects of environmental stressors on biochemical and physiological processes. Finally, 1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine could be used to study the effects of various drugs on the immune system, leading to the development of more effective treatments for various diseases.
Méthodes De Synthèse
1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine can be synthesized using a variety of methods. One of the most common methods is the reaction of a piperazine derivative with a chlorophenyl group and a methyl-1H-1,2,3-triazole-4-carbonyl (MTCC) group. This reaction can be carried out in a variety of solvents, including ethanol, methanol, and dimethylformamide (DMF). The reaction is usually conducted at room temperature, although higher temperatures can be used for increased yields.
Propriétés
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-18-10-12(16-17-18)14(21)20-8-6-19(7-9-20)13-5-3-2-4-11(13)15/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERUPRBICATOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6434117.png)
![5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-methyl-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B6434125.png)
![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1H-indole-3-carboxamide](/img/structure/B6434126.png)
![benzyl N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6434136.png)
![N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1H-indole-5-carboxamide](/img/structure/B6434138.png)

![2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6434154.png)
![8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6434164.png)


![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6434176.png)

![N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carboxamide](/img/structure/B6434206.png)
![1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6434210.png)